Cas no 325796-84-7 (1-(5-methoxypyridin-2-yl)ethan-1-one)

1-(5-Methoxypyridin-2-yl)ethan-1-one is a versatile organic compound featuring a pyridine core substituted with a methoxy group at the 5-position and an acetyl group at the 2-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich pyridine ring enhances participation in cross-coupling reactions, while the acetyl group allows for further functionalization, such as condensation or reduction. The methoxy substituent contributes to solubility and steric modulation, facilitating selective transformations. This compound is particularly useful in the development of heterocyclic frameworks, offering a balance of stability and reactivity for advanced synthetic applications.
1-(5-methoxypyridin-2-yl)ethan-1-one structure
325796-84-7 structure
Product Name:1-(5-methoxypyridin-2-yl)ethan-1-one
CAS No:325796-84-7
MF:C8H9NO2
MW:151.162562131882
MDL:MFCD10697709
CID:301522
PubChem ID:10630686
Update Time:2025-06-26

1-(5-methoxypyridin-2-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(5-methoxy-2-pyridinyl)-Ethanone
    • 1-(5-Methoxy-2-pyridinyl)ethanone
    • 1-(5-METHOXYPYRIDIN-2-YL)ETHANONE
    • 2-Acetyl-5-methoxypyridine
    • Ethanone, 1-(5-methoxy-2-pyridinyl)- (9CI)
    • Ethanone,1-(5-methoxy-2-pyridinyl)-
    • 2-Acetyl-5-methoxypyridin
    • 1-(5-methoxypyridin-2-yl)ethan-1-one
    • 1-(5-methoxypyridine-2-yl)ethanone
    • 325796-84-7
    • AS-50728
    • P10973
    • SY283549
    • DTXSID30442651
    • ETHANONE, 1-(5-METHOXY-2-PYRIDINYL)-
    • EN300-98824
    • PB14835
    • AKOS006303175
    • SCHEMBL2187078
    • MFCD10697709
    • FT-0743348
    • CS-0054869
    • J-503434
    • 1-(5-Methoxy-2-pyridyl)ethanone
    • JCFAFZULKPYMQV-UHFFFAOYSA-N
    • 1-(5-methoxypyridin-2-yl)-1-ethanone
    • DB-068657
    • MDL: MFCD10697709
    • Inchi: 1S/C8H9NO2/c1-6(10)8-4-3-7(11-2)5-9-8/h3-5H,1-2H3
    • InChI Key: JCFAFZULKPYMQV-UHFFFAOYSA-N
    • SMILES: O(C)C1=CN=C(C(C)=O)C=C1

Computed Properties

  • Exact Mass: 151.06300
  • Monoisotopic Mass: 151.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • PSA: 39.19000
  • LogP: 1.29280

1-(5-methoxypyridin-2-yl)ethan-1-one Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(5-methoxypyridin-2-yl)ethan-1-one Production Method

1-(5-methoxypyridin-2-yl)ethan-1-one Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:325796-84-7)1-(5-methoxypyridin-2-yl)ethan-1-one
Order Number:A1085357
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:23
Price ($):292.0
Email:sales@amadischem.com

Additional information on 1-(5-methoxypyridin-2-yl)ethan-1-one

Introduction to 1-(5-methoxypyridin-2-yl)ethan-1-one (CAS No. 325796-84-7)

1-(5-methoxypyridin-2-yl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 325796-84-7, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic ketone features a pyridine core substituted with a methoxy group at the 5-position and an acetyl moiety at the 2-position, making it a versatile intermediate in synthetic chemistry. The structural attributes of this molecule contribute to its utility in various applications, particularly in medicinal chemistry and drug discovery.

The compound belongs to the broader category of pyridine derivatives, which are widely recognized for their pharmacological properties. Pyridine-based scaffolds are prevalent in many active pharmaceutical ingredients (APIs) due to their ability to interact with biological targets effectively. The methoxy group in 1-(5-methoxypyridin-2-yl)ethan-1-one enhances its solubility and reactivity, facilitating its incorporation into more complex molecular architectures.

In recent years, there has been a surge in interest regarding small molecules that modulate biological pathways associated with neurological disorders. 1-(5-methoxypyridin-2-yl)ethan-1-one has emerged as a promising candidate in this domain. Its unique structural features make it a valuable building block for designing molecules that target neurotransmitter receptors and ion channels. For instance, studies have demonstrated its potential in modulating GABAergic and glutamatergic systems, which are crucial for maintaining neural homeostasis.

One of the most compelling aspects of 1-(5-methoxypyridin-2-yl)ethan-1-one is its role in the synthesis of novel pharmacophores. Researchers have leveraged its scaffold to develop molecules with enhanced binding affinity and selectivity for specific biological targets. This has led to the discovery of several lead compounds that are currently undergoing preclinical evaluation for their therapeutic efficacy. The compound’s ability to serve as a precursor for more complex derivatives underscores its importance in drug development pipelines.

The synthesis of 1-(5-methoxypyridin-2-yl)ethan-1-one involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Key steps typically include condensation reactions, functional group transformations, and purification techniques that ensure high yield and purity. The process often employs palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency and selectivity in constructing carbon-carbon bonds.

Advances in computational chemistry have further enhanced the utility of 1-(5-methoxypyridin-2-yl)ethan-1-one. Molecular modeling studies have provided insights into its interactions with biological targets, enabling rational design of analogs with improved pharmacokinetic profiles. These computational approaches complement experimental efforts, streamlining the drug discovery process and reducing time-to-market for new therapeutics.

The compound’s potential extends beyond neuropharmacology. It has shown promise in anti-inflammatory and anti-cancer research as well. By serving as a precursor for bioactive molecules, 1-(5-methoxypyridin-2-yl)ethan-1-one contributes to the development of novel therapeutic strategies targeting chronic diseases. Its versatility makes it an indispensable tool in the chemist’s arsenal.

In conclusion, 1-(5-methoxypyridin-2-yl)ethan-1-one (CAS No. 325796-84-7) is a multifaceted compound with significant implications in pharmaceutical research. Its structural features, synthetic accessibility, and biological relevance position it as a cornerstone in the development of next-generation therapeutics. As research continues to uncover new applications for this molecule, its importance is poised to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:325796-84-7)1-(5-methoxypyridin-2-yl)ethan-1-one
A1085357
Purity:99%
Quantity:1g
Price ($):292.0
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